molecular formula C18H34O3 B158882 3-Oxooctadecanoic acid CAS No. 16694-29-4

3-Oxooctadecanoic acid

Cat. No. B158882
CAS RN: 16694-29-4
M. Wt: 298.5 g/mol
InChI Key: YQGGUZWHNVQJMF-UHFFFAOYSA-N
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Description

3-Oxooctadecanoic acid, also known as 3-Oxostearic acid, is a saturated fatty acid (SFA). It is an intermediate product in fatty acid biosynthesis . It is converted from malonic acid via an enzyme .


Synthesis Analysis

3-Oxooctadecanoic acid is synthesized from malonic acid via an enzyme . In a study, optically pure (+)-corynomycolic acid was synthesized from methyl acetoacetate by a route including asymmetric reduction of 3-oxo-octadecanoic acid with baker’s yeast as a key step .


Molecular Structure Analysis

The molecular weight of 3-Oxooctadecanoic acid is 298.46 and its formula is C18H34O3 . The structure classification is Ketones, Aldehydes, Acids .


Chemical Reactions Analysis

3-Oxooctadecanoic acid is an intermediate product in fatty acid biosynthesis . It is converted from malonic acid via an enzyme .


Physical And Chemical Properties Analysis

3-Oxooctadecanoic acid is a liquid and its color ranges from colorless to light yellow . It has a molecular weight of 298.46 and its formula is C18H34O3 .

Relevant Papers One relevant paper found discusses the impact of Chronic Kidney Disease on Lipid Metabolism, where 3-Oxooctadecanoic acid is mentioned .

Scientific Research Applications

Oxathiolane Synthesis

Oxathiolanes have been synthesized using 3-oxooctadecanoic acid, showcasing its utility in creating novel organic compounds. The reaction of 9-oxooctadecanoic acid with β-mercaptoethanol, catalyzed by BF3etherate, yields 9-(ethylene oxathiolane) octadecanoic acid, an example of this application (Ahmad et al., 1986).

Epoxy Acid Synthesis

The oxidation of 12-oxo-(Z)-9-octadecenoic acid, a similar compound to 3-oxooctadecanoic acid, with potassium permanganate in alkaline medium, results in the synthesis of 9,12-epoxyoctadeca-9,11-dienoic acid. This highlights its potential in synthesizing complex organic structures (Alaiz et al., 1988).

Dideuteroxooctadecanoates Synthesis

3-Oxooctadecanoic acid derivatives, such as dideuteroxooctadecanoates, have been synthesized for specific applications, illustrating the acid's versatility in creating isotopically labeled compounds (Tulloch, 2006).

NMR Spectroscopy Applications

The study of 13C NMR spectra of dideuterooxooctadecanoates, closely related to 3-oxooctadecanoic acid, has provided valuable insights into chemical shifts and isotope effects, demonstrating its importance in spectroscopic analysis (Tulloch, 1977).

Oxidative Processes in Dye Decolorization

3-Hydroxyanthranilic acid, related to 3-oxooctadecanoic acid, has been used as a redox mediator in Fenton processes for dye decolorization, indicating the potential use of similar compounds in environmental applications (Santana et al., 2019).

Biotechnological Applications

3-Oxooctadecanoic acid's analogues and derivatives have applications in metabolic engineering and biotechnology, such as in the production of 3-hydroxypropionic acid, a platform chemical used in synthesizing polymers and other derivatives (Jiang et al., 2009).

Medical Research

Derivatives of 3-oxooctadecanoic acid have been studied for their potential to promote glucose uptake, indicating possible applications in treating diabetes (Kshirsagar et al., 2021).

properties

IUPAC Name

3-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGUZWHNVQJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Oxooctadecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
CS Batsika, C Mantzourani, D Gkikas… - Journal of Medicinal …, 2021 - ACS Publications
The discovery of novel bioactive lipids that promote human health is of great importance. Combining “suspect” and targeted lipidomic liquid chromatography-high-resolution mass …
Number of citations: 22 pubs.acs.org
H Chen, L Chen, D Liu, DQ Chen… - Journal of proteome …, 2017 - ACS Publications
… (25) Methyl hexadecanoic acid and 3-oxooctadecanoic acid … (26) 3-Oxooctadecanoic acid was an intermediate product in … hexadecanoic acid and 3-oxooctadecanoic acid levels were …
Number of citations: 104 pubs.acs.org
M Utaka, H Watabu, H Higashi, T Sakai… - The Journal of …, 1990 - ACS Publications
… In a recent communication, 1 we reported that 3-oxooctadecanoic acid (lk) was reduced with fermenting bak-ers’ yeastto optically pure (fi)-3-hydroxyoctadecanoic acid (2k), which was …
Number of citations: 66 pubs.acs.org
K Sulek, LK Vigsnaes, LR Schmidt, J Holck… - Anaerobe, 2014 - Elsevier
… (Ls) was seen to correlate with what could be 3-oxooctadecanoic acid (11 and 17), xanthine … negative correlation between the possible metabolites: 3-oxooctadecanoic acid (11, 17) and …
Number of citations: 22 www.sciencedirect.com
AP Tulloch - Lipids, 1985 - Springer
… The pyrrolidide of 3oxooctadecanoic acid was very impure and was chromatographed on Biosil A; elution with hexane-acetone 17:3 gave the pure derivative in 17% yield. The …
Number of citations: 31 link.springer.com
MC Bulbul, T Dagel, B Afsar, NN Ulusu, M Kuwabara… - Blood purification, 2018 - karger.com
… The study also showed that decreased eGFR levels are associated with increased methyl hexadecanoic acid and 3-oxooctadecanoic acid, which are both saturated fatty acids. Since it …
Number of citations: 138 karger.com
J Wang, XH Wang, X Liu, J Li, XP Shi, YL Song… - Organic …, 2016 - ACS Publications
… Moreover, HsPKS3 could also catalyze a head-to-head condensation of very long chain 3-oxooctadecanoic acid (E02) and N-methylanthraniloyl-CoA to produce quinolone alkaloids (…
Number of citations: 28 pubs.acs.org
H Bourekoua, R Różyło, U Gawlik‐Dziki… - … Journal of Food …, 2018 - Wiley Online Library
… in pomegranate seeds were p-hydroxybenzoic acid, methyl 2-[cyclohex-2-en-1-yl (hydroxy) methyl]-3-hydroxy-4-(2-hydroxyethyl)-3- methyl-5-oxoprolinate, and 3-oxooctadecanoic acid (…
Number of citations: 68 ifst.onlinelibrary.wiley.com
L Negelmann, S Pisch, U Bornscheuer… - Chemistry and physics of …, 1997 - Elsevier
… The asymmetric reduction of 3-oxooctadecanoic acid methyl ester with Saccharomyces cervisiae gave very low yields. For the (R)-12- and (R)-17-hydroxy octadecanoic acids, reduction …
Number of citations: 19 www.sciencedirect.com
T Liu, J Li, F Xu, M Wang, S Ding, H Xu… - Analytical and …, 2016 - Springer
Gestational diabetes mellitus (GDM) refers to the first sign or onset of diabetes mellitus during pregnancy rather than progestation. In recent decades, more and more research has …
Number of citations: 68 link.springer.com

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